Neodymium-142

説明

Neodymium-142 (Nd-142) is a stable isotope of Neodymium (Nd), which is a chemical element with the symbol Nd and atomic number 60 . It is the most abundant isotope of Neodymium, with a natural abundance of 27.2% .

Synthesis Analysis

Neodymium-142 data for rocks from the Nuvvuagittuq greenstone belt in northern Quebec, Canada, show that some rock types have lower 142Nd/144Nd ratios than the terrestrial standard . This suggests that Neodymium-142 could be synthesized in these rocks under specific conditions .Molecular Structure Analysis

Neodymium-142, like all isotopes of Neodymium, has an electron configuration of [Xe] 4f4 6s2 . It has 60 protons and 82 neutrons in its nucleus .Chemical Reactions Analysis

Neodymium is fairly reactive. It tarnishes in air to form an oxide layer and can react with both dilute and concentrated acids . The metal is susceptible to corrosion, especially in moist environments. In the presence of halogens, neodymium reacts vigorously .Physical And Chemical Properties Analysis

Neodymium-142 shares the physical and chemical properties of Neodymium. It is a silvery-white metal that rapidly tarnishes in air . It has a melting point of 1016°C, a boiling point of 3074°C, and a density of 7.01 g/cm³ . It is also highly reactive and can react with both dilute and concentrated acids .科学的研究の応用

Geological Studies : Neodymium-142 (Nd-142) is a decay product of Samarium-146 and has been used to study the age and formation of terrestrial rocks. E. Jagoutz and R. Jotter (1999) found Nd-142 in terrestrial rocks, providing insights into the Earth's early crust formation (Jagoutz & Jotter, 1999).

Environmental Impact and Recycling : The environmental impact of Nd-142, particularly in the production and recycling of rare earth magnets, has been studied. Sprecher et al. (2014) compared the virgin production of NdFeB magnets with recycling processes, emphasizing the environmental benefits of recycling (Sprecher et al., 2014).

Planetary Science : Nd-142 has been used to study planetary differentiation and accretion, particularly in the context of Mars. Harper et al. (1995) utilized Nd-142/Nd-144 ratios in martian meteorites to understand early planetary differentiation (Harper et al., 1995).

Isotopic Analysis : Research has been conducted on isotopic shifts in the energy levels of the singly ionized neodymium atom. Ahmad and Saksena (1981) evaluated isotope shifts for neodymium, aiding in the understanding of atomic properties (Ahmad & Saksena, 1981).

Nuclear Science : Nd-142's role in reactor neutronics has been investigated due to its presence as a fission product of uranium-235. Barry et al. (2006) improved neutron cross-section data of neodymium, which is crucial for reactor calculations (Barry et al., 2006).

Human Provenance Studies : Nd-142 isotopic analysis has been applied in archaeological and forensic sciences. Plomp et al. (2017) explored the potential of Nd isotopic composition in human tooth enamel for provenancing (Plomp et al., 2017).

Material Flow Analysis : Static material flow analysis of neodymium in China has been studied by Geng et al. (2020), focusing on the industrial chain structure and output from illegal mining (Geng et al., 2020).

Biological Effects : Cao Jian (2010) summarized research on the biological effects and mechanisms of neodymium, including its impact on plants, microorganisms, and animals (Cao Jian, 2010).

Safety and Hazards

Neodymium, including its isotope Nd-142, can pose certain hazards. It catches fire spontaneously if exposed to air and self-heats in large quantities, which may cause it to catch fire . In contact with water, it releases flammable gases which may ignite spontaneously . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

While specific future directions for Neodymium-142 are not mentioned in the search results, it’s worth noting that Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . This suggests that research into Neodymium isotopes, including Nd-142, may continue to be an important area of study in the future.

特性

IUPAC Name |

neodymium-142 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd/i1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYFXOXNSNQGX-YPZZEJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[142Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162399 | |

| Record name | Neodymium, isotope of mass 142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.90773 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14336-82-4 | |

| Record name | Neodymium, isotope of mass 142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, isotope of mass 142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

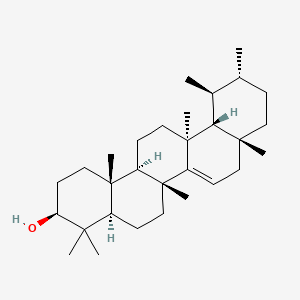

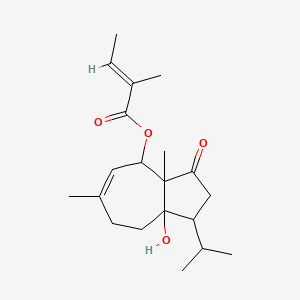

![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)

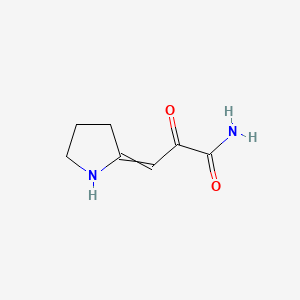

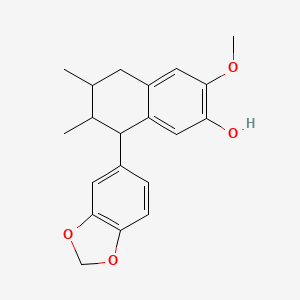

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)